molecular formula C16H16BrClN2O B4630669 1-(3-Bromophenyl)-3-[1-(4-chlorophenyl)propyl]urea

1-(3-Bromophenyl)-3-[1-(4-chlorophenyl)propyl]urea

Cat. No.: B4630669
M. Wt: 367.7 g/mol
InChI Key: BNULJRGZIGFQED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromophenyl)-3-[1-(4-chlorophenyl)propyl]urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This compound features a bromophenyl group and a chlorophenyl group, making it potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromophenyl)-3-[1-(4-chlorophenyl)propyl]urea typically involves the reaction of 3-bromophenyl isocyanate with 1-(4-chlorophenyl)propylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)-3-[1-(4-chlorophenyl)propyl]urea can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The urea group can be hydrolyzed to form corresponding amines and carbon dioxide.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution: Products with different halogen or functional group substitutions.

    Oxidation: Products with higher oxidation states, such as carboxylic acids or ketones.

    Reduction: Products with lower oxidation states, such as alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-3-[1-(4-chlorophenyl)propyl]urea would depend on its specific application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromophenyl)-3-[1-(4-fluorophenyl)propyl]urea
  • 1-(3-Chlorophenyl)-3-[1-(4-chlorophenyl)propyl]urea
  • 1-(3-Bromophenyl)-3-[1-(4-methylphenyl)propyl]urea

Uniqueness

1-(3-Bromophenyl)-3-[1-(4-chlorophenyl)propyl]urea is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules. This combination of functional groups may provide distinct properties compared to similar compounds, making it valuable for specific applications.

Properties

IUPAC Name

1-(3-bromophenyl)-3-[1-(4-chlorophenyl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrClN2O/c1-2-15(11-6-8-13(18)9-7-11)20-16(21)19-14-5-3-4-12(17)10-14/h3-10,15H,2H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNULJRGZIGFQED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)Cl)NC(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Bromophenyl)-3-[1-(4-chlorophenyl)propyl]urea
Reactant of Route 2
Reactant of Route 2
1-(3-Bromophenyl)-3-[1-(4-chlorophenyl)propyl]urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(3-Bromophenyl)-3-[1-(4-chlorophenyl)propyl]urea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-(3-Bromophenyl)-3-[1-(4-chlorophenyl)propyl]urea
Reactant of Route 5
Reactant of Route 5
1-(3-Bromophenyl)-3-[1-(4-chlorophenyl)propyl]urea
Reactant of Route 6
Reactant of Route 6
1-(3-Bromophenyl)-3-[1-(4-chlorophenyl)propyl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.